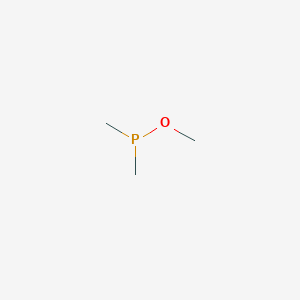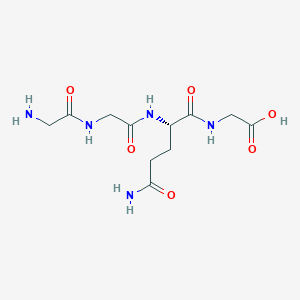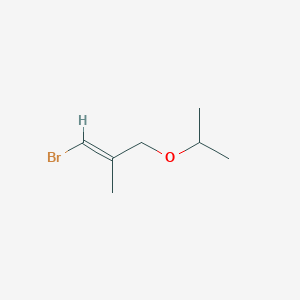
(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene is an organic compound characterized by the presence of a bromine atom, a methyl group, and a propan-2-yloxy group attached to a propene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene typically involves the bromination of 2-methyl-3-propan-2-yloxyprop-1-ene. This can be achieved through the addition of bromine to the double bond in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the regioselectivity and stereoselectivity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, using reagents such as sodium hydroxide or potassium tert-butoxide.
Elimination Reactions: Often performed in the presence of strong bases like sodium ethoxide or potassium tert-butoxide at elevated temperatures.
Addition Reactions: Conducted using halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) in solvents like dichloromethane or carbon tetrachloride.
Major Products Formed
Substitution Reactions: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination Reactions: Formation of alkenes with varying degrees of substitution.
Addition Reactions: Formation of dihalides or haloalkanes.
Aplicaciones Científicas De Investigación
(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of (E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene involves its interaction with various molecular targets. The bromine atom and the double bond in the propene backbone are key functional groups that participate in chemical reactions. The compound can act as an electrophile in substitution and addition reactions, facilitating the formation of new chemical bonds and products.
Comparación Con Compuestos Similares
Similar Compounds
1-bromo-2-methylpropane: Lacks the propan-2-yloxy group and has different reactivity.
2-bromo-2-methylpropane: Has a different substitution pattern and reactivity.
1-bromo-3-methyl-2-butene: Similar structure but different positioning of the bromine atom and double bond.
Uniqueness
(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene is unique due to the presence of both a bromine atom and a propan-2-yloxy group on the propene backbone
Propiedades
Número CAS |
23240-38-2 |
|---|---|
Fórmula molecular |
C7H13BrO |
Peso molecular |
193.08 g/mol |
Nombre IUPAC |
(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene |
InChI |
InChI=1S/C7H13BrO/c1-6(2)9-5-7(3)4-8/h4,6H,5H2,1-3H3/b7-4+ |
Clave InChI |
JFQBDIJIHIRNHE-QPJJXVBHSA-N |
SMILES isomérico |
CC(C)OC/C(=C/Br)/C |
SMILES canónico |
CC(C)OCC(=CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



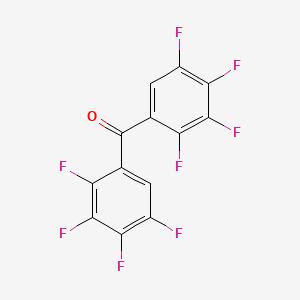

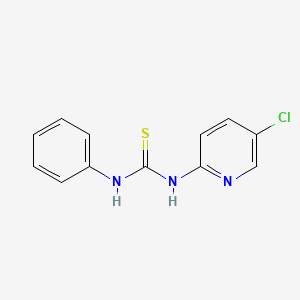
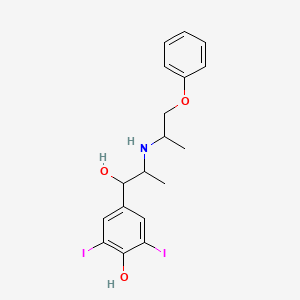
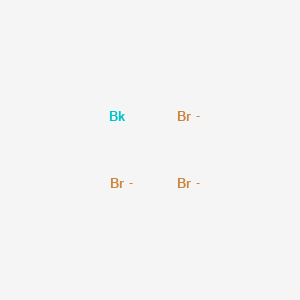
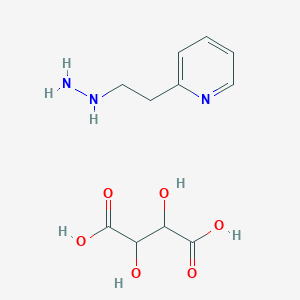
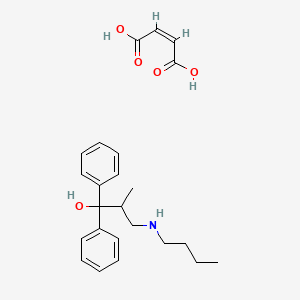

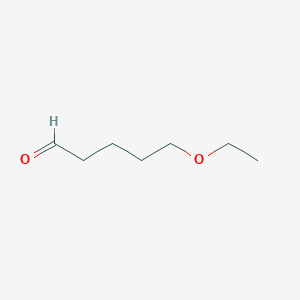
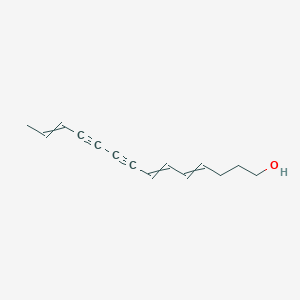
![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)
